Dnp-PLAYWAR (trifluoroacetate salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLAYWAR (trifluoroacetate salt) involves the stepwise assembly of the peptide chain, starting from the N-terminal dinitrophenol (Dnp) group. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Dnp-PLAYWAR (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Dnp-PLAYWAR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases (MMPs). The hydrolysis of the peptide bond between specific amino acids results in the release of the Dnp group and the unquenching of tryptophan fluorescence .
Common Reagents and Conditions
The hydrolysis reactions involving Dnp-PLAYWAR (trifluoroacetate salt) typically require the presence of MMP-8 or MMP-26 enzymes. The reactions are carried out under physiological conditions, with optimal pH and temperature for enzyme activity .
Major Products
The major products of the hydrolysis reactions are the cleaved peptide fragments and the released Dnp group. The unquenched tryptophan fluorescence serves as a measurable indicator of enzyme activity .
Scientific Research Applications
Dnp-PLAYWAR (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity and specificity of MMP-8 and MMP-26
Biology: Employed in studies of extracellular matrix remodeling and tissue repair, as MMPs play crucial roles in these processes
Medicine: Utilized in research on diseases such as cancer and arthritis, where MMP activity is often dysregulated
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting MMPs
Mechanism of Action
Dnp-PLAYWAR (trifluoroacetate salt) exerts its effects by serving as a substrate for MMP-8 and MMP-26. The enzymes cleave the peptide bond, releasing the Dnp group and unquenching the tryptophan fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of MMP-8 and MMP-26, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Dnp-Pro-Leu-Gly-Tyr-Trp-Ala-Arg-OH: Another fluorogenic substrate for MMPs with a slightly different peptide sequence
Dnp-Pro-Leu-Ala-Tyr-Trp-Gly-Arg-OH: Similar to Dnp-PLAYWAR but with a glycine residue instead of alanine
Uniqueness
Dnp-PLAYWAR (trifluoroacetate salt) is unique due to its specific peptide sequence, which provides optimal substrate properties for MMP-8 and MMP-26. The presence of the Dnp group and tryptophan allows for sensitive fluorescence-based detection of enzyme activity .
Properties
Molecular Formula |
C51H64F3N13O15 |
---|---|
Molecular Weight |
1156.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H63N13O13.C2HF3O2/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51;3-2(4,5)1(6)7/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52);(H,6,7)/t27-,28-,35-,36-,37-,38-,40-;/m0./s1 |
InChI Key |
LZCVLSCLDFIVLH-FDXVXMCESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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